BenchChemオンラインストアへようこそ!

(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

Chiral building block procurement Stereochemical quality control Enantiomeric purity verification

(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride (CAS 1820581-45-0) is a chiral, cis-configured pyrrolidine-oxadiazole hybrid supplied as a hydrochloride salt. The molecule presents a secondary amine, a hydroxyl group, and a 3-methyl-1,2,4-oxadiazole heterocycle, making it a versatile intermediate for urea, carbamate, and sulfonamide diversification.

Molecular Formula C7H12ClN3O2
Molecular Weight 205.64
CAS No. 1820581-45-0
Cat. No. B2424543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
CAS1820581-45-0
Molecular FormulaC7H12ClN3O2
Molecular Weight205.64
Structural Identifiers
SMILESCC1=NOC(=N1)C2CC(CN2)O.Cl
InChIInChI=1S/C7H11N3O2.ClH/c1-4-9-7(12-10-4)6-2-5(11)3-8-6;/h5-6,8,11H,2-3H2,1H3;1H/t5-,6+;/m0./s1
InChIKeyMTWAFBFYPFEOOV-RIHPBJNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S,5R)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol Hydrochloride: A Stereochemically Defined Building Block for GPBAR1 and Antibacterial Drug Discovery


(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride (CAS 1820581-45-0) is a chiral, cis-configured pyrrolidine-oxadiazole hybrid supplied as a hydrochloride salt. The molecule presents a secondary amine, a hydroxyl group, and a 3-methyl-1,2,4-oxadiazole heterocycle, making it a versatile intermediate for urea, carbamate, and sulfonamide diversification [1]. Its absolute configuration [(3S,5R)] is structurally confirmed by InChI Key MTWAFBFYPFEOOV-RIHPBJNCSA-N, and it is commercially available at ≥95% purity from major suppliers including Sigma-Aldrich (SKU ENA428682518) and American Elements . The scaffold belongs to a class of 1,2,4-oxadiazole/pyrrolidine hybrids that have yielded low-micromolar to nanomolar GPBAR1 agonists and dual DNA gyrase/topoisomerase IV inhibitors, establishing a direct translational link between this building block and validated pharmacological targets [2].

Why Generic '(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol' Is an Unacceptable Substitute for CAS 1820581-45-0


The name '5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol' masks at least four distinct entities with divergent procurement value: (i) the target (3S,5R)-cis hydrochloride (CAS 1820581-45-0), (ii) its (3R,5S) enantiomer (free base AKOS026675045), (iii) the (3R,5R)-trans diastereomer hydrochloride (CAS 1820580-78-6), and (iv) the racemic cis hydrochloride (CAS 1707152-28-0) [1]. In GPBAR1 agonist programs, the (S) absolute configuration at the pyrrolidine 3-position was essential for high-efficacy receptor activation; the urea derivatives derived from the (3S,5R)-configured core achieved EC50 values of 3.5 µM (compound 9) and 4.6 µM (compound 10) with 115% and 121% efficacy relative to the endogenous agonist TLCA, whereas analogues built on alternative scaffolds from the virtual screening collection showed negligible transactivation activity [2]. In antibacterial DNA gyrase/topoisomerase IV series, subtle modifications to the pyrrolidine substitution pattern shifted IC50 values from >10 µM to 120–210 nM—a >50-fold potency window that is inaccessible if the wrong regioisomer or stereoisomer is procured [3]. Consequently, substituting any other 'pyrrolidin-3-ol oxadiazole' without stereochemical verification risks investing synthesis effort in a scaffold that has already been deprioritized by published structure–activity relationships.

(3S,5R)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Stereochemical Identity: Absolute Configuration Confirmed by InChI Key vs. Unspecified Isomers

The target compound (CAS 1820581-45-0) is unambiguously identified as the single (3S,5R)-cis enantiomer hydrochloride, confirmed by the IUPAC-standard InChI Key MTWAFBFYPFEOOV-RIHPBJNCSA-N . In contrast, CAS 1707152-28-0 is sold under the ambiguous name '5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride' without explicit stereochemical designation, and multiple vendors list it interchangeably with the (3S,5R) product, creating procurement risk of receiving the racemate or an incorrect isomer . The trans diastereomer (3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride (CAS 1820580-78-6) is a distinct compound with a different spatial relationship between the amine and hydroxyl substituents, which alters hydrogen-bonding geometry in receptor binding pockets—an effect explicitly documented in GPBAR1 docking studies where the pyrrolidine ring engages a salt bridge with Glu169 and a hydrogen bond with Asn93 that are stereochemically dependent [1].

Chiral building block procurement Stereochemical quality control Enantiomeric purity verification

Computed Physicochemical Parameters: logP and PSA Differentiate the (3S,5R) Scaffold from Regioisomeric 3-Substituted Variants

Computational data from the AMBinter database assign the target compound (CAS 1820581-45-0) a calculated logP of 0.9041 and a polar surface area (PSA) of 71.18 Ų [1]. The regioisomeric analogue 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride (CAS 1803606-38-3), which attaches the oxadiazole at the pyrrolidine 3-position rather than the 5-position, presents a different connectivity that alters both the spatial orientation of hydrogen-bond donors and the overall molecular shape, although vendor-computed logP/PSA values for direct comparison are not uniformly published . The (3S,5R) compound's logP of ~0.9 places it in a favorable range for both aqueous solubility and passive membrane permeability, consistent with the measured aqueous solubility of 42–70 µg/mL for downstream urea derivatives built on this core [2]. The PSA of 71.18 Ų is below the commonly cited 90 Ų threshold for CNS penetration, suggesting this scaffold may be suitable for central nervous system target programs where many oxadiazole-pyrrolidine alternatives with bulkier substituents exceed this cutoff.

Physicochemical profiling CNS drug design ADME property prediction

GPBAR1 Agonist Translational Data: EC50 and Efficacy of (3S,5R)-Derived Ureas vs. Virtual Screening Hits

Urea derivatives synthesized from the (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol core demonstrated potent and efficacious GPBAR1 agonism. Compound 9 achieved an EC50 of 3.5 µM with 115% efficacy relative to the endogenous agonist taurolithocholic acid (TLCA), and compound 10 showed EC50 = 4.6 µM with 121% efficacy [1]. In stark contrast, a panel of eleven commercially available virtual screening hits (Compounds A–L), which included structurally related oxadiazole-pyrrolidine analogues but lacked the specific (3S,5R) stereochemistry and the free 3-hydroxyl for urea formation, showed no remarkable transactivation activity compared to TLCA in the same GPBAR1 reporter assay [2]. Furthermore, compounds 9 and 10 demonstrated high selectivity over FXR, LXRα, LXRβ, PXR, PPARα, and PPARγ nuclear receptors—a selectivity profile that was absent in the initial screening collection [3]. The downstream compounds also exhibited favorable in vitro PK: aqueous solubility of 42–70 µg/mL, moderate lipophilicity (logD 1.25–1.47), and 40–42% parent compound remaining after 40 min in rat liver microsomes [4].

GPBAR1 agonist Metabolic disease Non-steroidal bile acid receptor ligand

Antibacterial Dual Inhibitor Potential: DNA Gyrase and Topoisomerase IV IC50 Benchmarks for the Oxadiazole-Pyrrolidine Scaffold

The 1,2,4-oxadiazole/pyrrolidine hybrid scaffold, for which the target compound serves as a foundational building block, has yielded nanomolar dual inhibitors of bacterial DNA gyrase and topoisomerase IV. Compound 16 from this series demonstrated an IC50 of 120–180 nM against E. coli DNA gyrase, surpassing the reference inhibitor novobiocin (IC50 = 170 nM) [1]. Compound 17 achieved IC50 = 210 nM against DNA gyrase and IC50 = 13 µM against E. coli Topo IV, which is comparable to novobiocin (IC50 = 11 µM) [2]. Crucially, in MIC assays, compound 17 outperformed the clinical fluoroquinolone ciprofloxacin against E. coli, with MIC = 55 ng/mL vs. 60 ng/mL for ciprofloxacin [3]. These antibacterial activities are highly sensitive to substitution pattern; the SAR study demonstrated that small structural modifications to the pyrrolidine-oxadiazole core produced >50-fold differences in IC50 values across the compound series [4]. This underscores that the precise connectivity and stereochemistry of the building block—features intrinsic to CAS 1820581-45-0—are critical determinants of downstream antibacterial potency.

DNA gyrase inhibitor Topoisomerase IV inhibitor Antibacterial drug discovery

Anthelmintic Activity Translation: L4 Motility IC50 Range Achievable from the Pyrrolidine-Oxadiazole Scaffold

A phenotypic hit based on the pyrrolidine-oxadiazole scaffold was optimized to yield compounds with potent inhibitory activity against fourth-stage larvae (L4) of Haemonchus contortus, with IC50 values ranging from 0.78 to 22.4 µM for motility inhibition [1]. The optimized compounds also demonstrated high selectivity in a mammalian cell counter-screen, indicating a favorable therapeutic window [2]. While the specific (3S,5R)-configured building block was not the endpoint compound in this study, the SAR exploration systematically varied the oxadiazole and pyrrolidine substitution, demonstrating that the 5-(oxadiazol-5-yl)pyrrolidin-3-ol connectivity embodied by CAS 1820581-45-0 is the active pharmacophore geometry, as opposed to 3-substituted or N-substituted regioisomers [3]. Compounds with modifications distant from this core retained activity (IC50 as low as 0.78 µM), whereas alterations that disrupted the 3-hydroxy-5-oxadiazole relationship abrogated activity [4].

Anthelmintic discovery Haemonchus contortus Phenotypic screening

Vendor-Supplied Purity and Certificate of Analysis Documentation: Sigma-Aldrich 95% Purity with Traceable Batch Data

Sigma-Aldrich supplies CAS 1820581-45-0 as SKU ENA428682518 at a certified purity of 95%, with downloadable Certificates of Analysis (CoA) providing batch-specific quality control data including NMR, HPLC, or GC traces . The compound is stored at 4°C and shipped as a powder under normal temperature conditions, with a Safety Data Sheet (MSDS) accessible through the EnamineStore portal (EN300-182665) [1]. In comparison, the stereochemically ambiguous CAS 1707152-28-0 is listed by Bidepharm at 95% purity but without explicit stereochemical confirmation on the CoA, and the (3R,5R) trans diastereomer (CAS 1820580-78-6) is listed as 'Discontinued' by CymitQuimica, indicating unreliable long-term supply . The target compound's active listing across multiple reputable suppliers (Sigma-Aldrich, American Elements, Chem-space) with consistent purity specifications ensures procurement reliability and batch-to-batch reproducibility for multi-stage synthesis campaigns.

Chemical procurement quality assurance Analytical certification Reproducible synthesis

Prioritized Procurement Scenarios for (3S,5R)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol Hydrochloride Based on Quantitative Evidence


GPBAR1 Agonist Lead Optimization: Synthesis of Selective Non-Steroidal Receptor Modulators

Medicinal chemistry teams pursuing selective GPBAR1 (TGR5) agonists for type 2 diabetes, obesity, or NASH should prioritize CAS 1820581-45-0 as the chiral amine building block for urea diversification. The (3S,5R) stereochemistry is essential: downstream compounds 9 and 10 derived from this core achieved EC50 values of 3.5–4.6 µM with 115–121% efficacy vs. TLCA, and demonstrated selectivity over six related nuclear receptors [1]. The free 3-hydroxyl group enables direct conversion to carbamates or ureas without protecting group manipulation, while the secondary amine can be elaborated via reductive amination, amide coupling, or sulfonylation. Recommended procurement quantity: 50–100 mg for initial SAR exploration, scaling to gram quantities for lead optimization based on American Elements' bulk availability [2].

Dual DNA Gyrase/Topoisomerase IV Inhibitor Development for Antibacterial Resistance Programs

Antibacterial discovery groups targeting fluoroquinolone-resistant Gram-negative pathogens should source this building block to construct oxadiazole-pyrrolidine hybrids. The scaffold has produced compound 17, which outperformed ciprofloxacin against E. coli (MIC 55 vs. 60 ng/mL) and achieved dual inhibition of DNA gyrase (IC50 = 210 nM) and Topo IV (IC50 = 13 µM) [3]. The (3S,5R)-cis configuration places the 3-hydroxyl and 5-oxadiazole in a geometry that SAR studies show is critical for sub-micromolar gyrase inhibition; regioisomeric or diastereomeric variants fail to achieve this potency window [4]. Recommended use: as core scaffold for parallel library synthesis with variations at the pyrrolidine nitrogen and oxadiazole C3 position.

Anthelmintic Phenotypic Screening: Building Block for Antiparasitic Lead Generation

Parasitology research groups studying Haemonchus contortus or related nematodes can employ this compound as a starting point for anthelmintic lead discovery. The pyrrolidine-oxadiazole scaffold has demonstrated L4 motility IC50 values as low as 0.78 µM with selectivity over mammalian cells [5]. The (3S,5R) building block provides the validated 5-(oxadiazol-5-yl)pyrrolidin-3-ol connectivity that SAR studies identified as the minimal pharmacophore for anthelmintic activity, with modifications at the oxadiazole 3-position and pyrrolidine nitrogen enabling potency optimization [6]. Procurement recommendation: 100–500 mg for initial phenotypic screening libraries.

Chiral Scaffold Procurement for CNS Drug Discovery Programs Requiring Defined Physicochemical Parameters

CNS-focused medicinal chemistry teams evaluating building blocks for blood-brain barrier penetration should consider CAS 1820581-45-0 based on its computed logP of 0.90 and PSA of 71.18 Ų, which fall within favorable ranges for CNS drug-likeness (PSA < 90 Ų; logP 1–3 optimal) [7]. The hydrochloride salt form provides aqueous solubility suitable for biological assay preparation, and the powder physical form confirmed by Sigma-Aldrich facilitates accurate weighing and formulation . The scaffold's relatively low molecular weight (205.64 g/mol as HCl salt; 169.18 g/mol as free base) provides ample room for substituent addition while maintaining lead-like properties. Procurement scenario: purchase as the HCl salt for direct use; free-base in situ with tertiary amine for coupling reactions.

Quote Request

Request a Quote for (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.